molecular formula C13H14O B14496747 5-Methyl-1-phenylhex-2-yn-1-one CAS No. 65236-44-4

5-Methyl-1-phenylhex-2-yn-1-one

Cat. No.: B14496747
CAS No.: 65236-44-4
M. Wt: 186.25 g/mol
InChI Key: ZRWWELVTRXFRGB-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylhex-2-yn-1-one is an organic compound with the molecular formula C12H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a phenyl group attached to a hexynone backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenylhex-2-yn-1-one typically involves the reaction of 1-phenyl-1-pentyne with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenylhex-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-Methyl-1-phenylhex-2-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenylhex-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways. Its unique structure allows it to bind to active sites of proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylhex-2-yn-1-one: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-1-phenylpent-2-yn-1-one: Similar structure but has a shorter carbon chain.

Uniqueness

5-Methyl-1-phenylhex-2-yn-1-one is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

65236-44-4

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

5-methyl-1-phenylhex-2-yn-1-one

InChI

InChI=1S/C13H14O/c1-11(2)7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,7H2,1-2H3

InChI Key

ZRWWELVTRXFRGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC#CC(=O)C1=CC=CC=C1

Origin of Product

United States

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